molecular formula C9H8FN B13025381 7-Fluoro-1-methyl-1H-indole

7-Fluoro-1-methyl-1H-indole

Cat. No.: B13025381
M. Wt: 149.16 g/mol
InChI Key: VAAIRJKWBIYNSN-UHFFFAOYSA-N
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Description

7-Fluoro-1-methyl-1H-indole is a fluorinated derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-1-methyl-1H-indole typically involves the fluorination of indole derivatives. One common method is the electrophilic fluorination of N-acylindole using reagents like trifluoromethyl hypofluorite (CF3OF) or Selectfluor. For instance, the reaction of 1-formyl-2-methylindole with trifluoromethyl hypofluorite can yield 2-methyl-3-fluoroindole .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using similar reagents under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further optimize the production process .

Chemical Reactions Analysis

Types of Reactions: 7-Fluoro-1-methyl-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various fluorinated indole derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

7-Fluoro-1-methyl-1H-indole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Fluoro-1-methyl-1H-indole involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s binding affinity to various receptors, influencing biological activities. For example, fluorinated indole derivatives have shown inhibitory activity against influenza A virus and other pathogens by targeting viral enzymes and proteins .

Comparison with Similar Compounds

Uniqueness: 7-Fluoro-1-methyl-1H-indole stands out due to the combined presence of the fluorine atom and the methyl group, which enhances its chemical stability and biological activity. This unique combination makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C9H8FN

Molecular Weight

149.16 g/mol

IUPAC Name

7-fluoro-1-methylindole

InChI

InChI=1S/C9H8FN/c1-11-6-5-7-3-2-4-8(10)9(7)11/h2-6H,1H3

InChI Key

VAAIRJKWBIYNSN-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C1C(=CC=C2)F

Origin of Product

United States

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